

In-Depth Technical Guide to the Spectral Data of 4-tert-Butylphenyl Salicylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-tert-Butylphenyl salicylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-tert-butylphenyl salicylate** (CAS No. 87-18-3), a compound utilized as a UV absorber in various applications, including plastic food wrappings.[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Analysis

The following sections present the key spectral data for **4-tert-butylphenyl salicylate**, structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The ^1H and ^{13}C NMR data for **4-tert-butylphenyl salicylate** were acquired in deuterated chloroform (CDCl_3).

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.56	s	1H	Ar-OH
8.08 - 8.06	m	1H	Ar-H (salicylate ring)
7.47 - 7.45	m	3H	Ar-H (salicylate and phenyl rings)
7.14 - 7.12	m	2H	Ar-H (phenyl ring)
7.04 - 6.96	m	2H	Ar-H (salicylate ring)
1.34	s	9H	-C(CH ₃) ₃

Data sourced from a 400 MHz instrument.[\[2\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
169.14	C=O (ester)
162.26	C-OH (salicylate ring)
149.30	C-O (ester linkage on phenyl ring)
147.81	C-C(CH ₃) ₃ (phenyl ring)
136.39	Ar-C-H (salicylate ring)
130.37	Ar-C-H (salicylate ring)
126.53	Ar-C-H (phenyl ring)
120.98	Ar-C-H (phenyl ring)
119.43	Ar-C-H (salicylate ring)
117.84	Ar-C-H (salicylate ring)
111.98	C-C=O (salicylate ring)
34.55	-C(CH ₃) ₃
31.41	-C(CH ₃) ₃

Data sourced from a 15.09 MHz instrument.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **4-tert-butylphenyl salicylate** was obtained from a melt (liquid phase).

Wavenumber (cm ⁻¹)	Bond	Functional Group
~3200-3000	O-H stretch	Phenolic hydroxyl
~3100-3000	C-H stretch	Aromatic
~2960-2870	C-H stretch	Aliphatic (tert-butyl)
~1735	C=O stretch	Ester
~1600-1450	C=C stretch	Aromatic ring
~1250	C-O stretch	Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as aromatic rings. **4-tert-butylphenyl salicylate** exhibits a maximum light absorption in the range of 290-330 nm.^[1] The high solubility of the compound in absolute ethanol suggests it is a suitable solvent for UV-Vis analysis.^[1]

Experimental Protocols

Detailed methodologies are crucial for the reproduction of scientific data. The following protocols outline the general procedures for obtaining the spectral data and for the synthesis of **4-tert-butylphenyl salicylate**.

NMR Spectroscopy

A sample of **4-tert-butylphenyl salicylate** is dissolved in deuterated chloroform (CDCl₃) and transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz and a 15.09 MHz NMR spectrometer, respectively.^[2] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

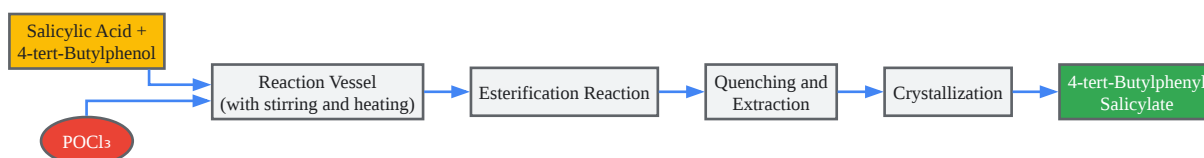
A small amount of solid **4-tert-butylphenyl salicylate** is placed on a salt plate (e.g., NaCl or KBr) and heated until it melts to form a thin liquid film. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A stock solution of **4-tert-butylphenyl salicylate** is prepared by dissolving a known mass of the compound in a suitable solvent, such as absolute ethanol, in a volumetric flask. The solution is then serially diluted to an appropriate concentration. The UV-Vis spectrum is recorded using a spectrophotometer, scanning a wavelength range that includes the 200-400 nm region to observe the absorbance maxima.

Synthesis of 4-tert-Butylphenyl Salicylate

The synthesis of **4-tert-butylphenyl salicylate** is achieved through the esterification of salicylic acid with 4-tert-butylphenol in the presence of phosphorus oxychloride (POCl_3) as a catalyst.^[1]



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A schematic overview of the synthesis process for **4-tert-butylphenyl salicylate**.

Procedure:

- **Charging the Reactor:** Salicylic acid and 4-tert-butylphenol are charged into a reaction vessel equipped with a stirrer and a heating mantle.
- **Catalyst Addition:** Phosphorus oxychloride is added to the reaction mixture.
- **Reaction:** The mixture is heated and stirred to facilitate the esterification reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled and then quenched, typically with water or a mild base. The product is extracted into an organic solvent.

- Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield pure **4-tert-butylphenyl salicylate**.

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References

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- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 4-tert-Butylphenyl Salicylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167193#spectral-data-of-4-tert-butylphenyl-salicylate-nmr-ir-uv-vis]

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